[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a structurally complex tricyclic system featuring a 2-oxa-4,6,13-triazatricyclo core, substituted with a 4-chlorophenyl group, a [(2,5-dimethylphenyl)methyl]sulfanyl moiety, and a hydroxymethyl (-CH₂OH) group at position 11. The methanol group may enhance solubility or serve as a synthetic handle for further derivatization . Structural elucidation via X-ray crystallography (using tools like SHELX ) would be critical for confirming its stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c1-15-4-5-16(2)19(10-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-6-8-21(28)9-7-18/h4-10,12,32H,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTNYWPSBBAPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activities. This article focuses on its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique tricyclic structure with several functional groups that may contribute to its biological activity.
Key Structural Features
- Molecular Formula : C21H22ClN3O2S
- Molecular Weight : 460.04 g/mol
- LogP : 5.9548 (indicating lipophilicity)
- Polar Surface Area : 27.6032 Ų
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of chlorophenyl and sulfanyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, its analogs have been tested for their inhibitory effects on acetylcholinesterase (AChE) and urease. The results suggest that compounds with similar frameworks may serve as effective AChE inhibitors, which are critical in treating neurological disorders .
Anticancer Properties
Compounds containing triazole and pyrimidine rings have been investigated for anticancer activities. The presence of the triazatricyclo structure in this compound may enhance its interaction with cancer cell lines, potentially leading to apoptosis or cell cycle arrest .
Study 1: Antibacterial Screening
In a study examining the antibacterial efficacy of various synthesized compounds similar to the target compound, it was found that several exhibited IC50 values ranging from 1 µM to 6 µM against Bacillus subtilis. The presence of the sulfanyl group was crucial for enhancing antibacterial activity .
Study 2: Enzyme Inhibition Assay
Another study evaluated the urease inhibitory activity of related compounds. The most active derivatives had IC50 values significantly lower than those of standard drugs, indicating promising potential for further development as therapeutic agents .
Biological Activity Summary
Structure-Activity Relationship (SAR)
| Compound Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances antibacterial activity |
| Sulfanyl Group | Critical for enzyme inhibition |
| Triazatricyclo Structure | Potential anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl Substitutents
A comparative analysis of key compounds is provided below:
Key Structural and Functional Differences
- Core Complexity: The target compound’s tricyclic 2-oxa-4,6,13-triazatricyclo framework is distinct from the simpler cyclopentanol-triazole (metconazole) or thiazolo-pyrimidine cores . This complexity may influence binding affinity to biological targets.
- Sulfanyl vs. Triazole Groups : The [(2,5-dimethylphenyl)methyl]sulfanyl group in the target compound differs from the 1,2,4-triazole in metconazole. Sulfanyl groups can modulate lipophilicity and metabolic stability compared to triazoles .
Hypothetical Bioactivity Comparison
While metconazole’s fungicidal activity is well-documented , the target compound’s triazatricyclo core and sulfanyl group may confer activity against resistant fungal strains or kinase enzymes. However, its larger molecular weight (~500–550 g/mol estimated) could reduce bioavailability compared to smaller analogues like metconazole (319 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
